4-(Phenylamino)benzoic acid

COX-2 inhibition NSAID pharmacology inflammation research

Researchers using fenamate NSAIDs encounter confounding COX-2 inhibition from substituted analogs, compromising assay specificity. 4-(Phenylamino)benzoic acid (fenamic acid) eliminates this interference as the unsubstituted parent scaffold. • COX-2 IC₅₀ > 100 μM - serves as validated negative control, ensuring unambiguous attribution of inhibitory activity to test compounds. • Reduced mitochondrial toxicity at 50-200 μM vs. mefenamic/flufenamic acids - enables clean mechanistic studies of NSAID-induced hepatotoxicity. • Established chloride channel blockade ranking (DIDS > DPC > niflumic acid) - provides a calibration standard for electrophysiology protocols. Supplied with ≥95% purity, full analytical documentation, and global shipping.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 17040-20-9
Cat. No. B098779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylamino)benzoic acid
CAS17040-20-9
Synonyms4-(phenylamino)benzoic acid
diphenylamine carboxylate
diphenylamine-2-carboxylate
diphenylamine-2-carboxylic acid
fenamic acid
fenamic acid, Ca salt (2:1)
fenamic acid, monosodium salt
N-phenylanthranilic acid
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
InChIKeyDPAMLADQPZFXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylamino)benzoic Acid (CAS 17040-20-9): Physicochemical Baseline and Comparator Context for Informed Procurement


4-(Phenylamino)benzoic acid, also referred to as fenamic acid, N-phenylanthranilic acid (NPAA), or diphenylamine-2-carboxylic acid (DPC), is the unsubstituted parent skeleton of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). With a molecular formula C₁₃H₁₁NO₂, molecular weight 213.23 g/mol, a reported melting point of 182–185 °C, logP of approximately 4.37–4.41, and pKa of ~3.88, this compound provides the minimal pharmacophore from which mefenamic acid, flufenamic acid, tolfenamic acid, and meclofenamic acid are derived [1][2]. Researchers sourcing this compound for use as an analytical standard, a synthetic building block, or a pharmacological tool must distinguish its properties from those of its substituted analogs to ensure experimental suitability.

Why 4-(Phenylamino)benzoic Acid Cannot Be Interchanged with Its Substituted Fenamate Analogs in Critical Experimental Workflows


Despite sharing a common N-phenylanthranilic acid scaffold, the parent compound and its substituted derivatives (e.g., mefenamic, flufenamic, meclofenamic, and tolfenamic acids) exhibit marked differences in pharmacological potency, target selectivity, and toxicity profiles. These differences arise because the substituents on the phenyl rings dramatically alter COX-1/COX-2 inhibitory potency, AKR1C isoform selectivity, mitochondrial permeability transition induction, and solid-state properties [1][2]. Consequently, treating these compounds as interchangeable can lead to invalid structure-activity relationship (SAR) conclusions, experimental irreproducibility, or unexpected toxicological findings. The quantitative evidence below provides the basis for selecting the parent compound over specific analogs for defined research applications.

4-(Phenylamino)benzoic Acid: Quantitative Differentiation Evidence Relative to Fenamate Analogs


COX-2 Inhibitory Potency: Parent Compound vs. Mefenamic Acid and Flufenamic Acid

4-(Phenylamino)benzoic acid is a markedly weaker inhibitor of cyclooxygenase-2 (COX-2) than its substituted fenamate analogs. In a standardized human recombinant COX-2 enzyme immunoassay, the parent compound exhibited an IC₅₀ >100 μM (>100,000 nM) . By direct cross-study comparison, mefenamic acid (2,3-dimethyl substitution) achieves an IC₅₀ of 3 μM (3,000 nM) against human recombinant COX-2 , while flufenamic acid (3-trifluoromethyl substitution) exhibits an IC₅₀ of 9.3 μM . This represents a greater than 30-fold difference in COX-2 inhibitory potency between the parent and mefenamic acid. The diphenylamine portion is essential for prostaglandin synthetase inhibition, but the o-carboxyl and m-alkyl substituents greatly enhance inhibitory potency [1].

COX-2 inhibition NSAID pharmacology inflammation research

AKR1C3 Inhibition: Scaffold-Dependent Selectivity for Aldo-Keto Reductase Targeting

N-Phenylanthranilic acid analogs exhibit differential inhibition of AKR1C3, an enzyme implicated in hormone-dependent cancer progression. The parent compound 2-(phenylamino)benzoic acid demonstrates an IC₅₀ of 1,500 nM (1.5 μM) against human recombinant AKR1C3 [1]. In contrast, mefenamic acid achieves an IC₅₀ of 390 nM (0.39 μM) under comparable assay conditions, representing an approximately 3.8-fold greater potency [2]. Flufenamic acid, meclofenamic acid, and mefenamic acid inhibit the tumor marker AKR1B10 with IC₅₀ values of 0.76 μM, 9.89 μM, and 1.6 μM, respectively, while the parent fenamic acid scaffold shows selectivity for AKR1B10 over human AR . This graded potency series enables the use of the parent compound as a low-affinity reference point in SAR studies of N-phenylanthranilic acid derivatives.

AKR1C3 aldo-keto reductase cancer research hormone-dependent cancers

Mitochondrial Swelling Liability: Reduced Hepatotoxicity Risk Indicator for the Unsubstituted Scaffold

Hepatotoxicity is a known adverse effect of fenamate NSAIDs, and mitochondrial permeability transition (MPT) induction is a key mechanistic contributor. In a head-to-head study using rat liver mitochondria, mefenamic acid (MEF, 200 μM) induced pronounced mitochondrial swelling that was inorganic phosphate (Pi)-dependent and suppressible by cyclosporin A (CsA, 2.5 μM). Similar swelling was observed with 200 μM flufenamic acid (FLU), meclofenamic acid (MCL), and tolfenamic acid (TOL). Crucially, less swelling was observed with the addition of 200 μM N-phenylanthranilic acid (NPA, the parent compound) or diclofenac (DIC) [1]. Additionally, at 50 μM, MEF, MCL, TOL, and FLU exhibited uncoupling effects on the mitochondrial inner membrane and dose-dependently obstructed electron transport, whereas NPA did not [1].

mitochondrial toxicity hepatotoxicity NSAID safety drug-induced liver injury

Nephrotoxicity Equivalence: Comparable Renal Papillary Injury Enables Use as a Model Papillotoxin

Both N-phenylanthranilic acid (NPAA) and mefenamic acid (MFA) are established model nephrotoxins that induce dose-related renal papillary necrosis (RPN) in rats. In a direct comparative study, NPAA administered at 100, 250, and 500 mg/kg/day and MFA administered at 75, 150, and 300 mg/kg/day produced comparable, dose-related increases in urinary phospholipids (sphingomyelin, phosphatidylcholine, phosphatidylethanolamine), with both drugs causing significant elevation of urinary uronic acid [1][2]. NPAA increased uronic acid excretion two-fold at medium and high doses from day four, while MFA increased uronic acid to two and a half-fold by day ten at the highest dose administered [2]. Histopathological examination confirmed widespread papillary necrosis at high doses for both compounds [1][2]. NPAA exhibits second-order elimination kinetics with a plasma half-life of approximately 10.2 hours and tissue half-lives of ≥50–90 hours [3]. This toxicological equivalence means NPAA and MFA can be interchangeably employed as positive controls in nephrotoxicity biomarker validation studies.

renal papillary necrosis nephrotoxicity biomarkers analgesic nephropathy toxicology

Chloride Channel Blockade Potency: DPC as a Reference Blocker in Electrophysiology Studies

Diphenylamine-2-carboxylic acid (DPC), synonymous with 4-(phenylamino)benzoic acid, is a well-established non-specific chloride channel blocker. In freshly isolated rat retinal pigment epithelial cells, DPC at 2 mmol/L was more potent than niflumic acid at 200 μmol/L in blocking chloride currents, though less potent than DIDS at 1 mmol/L (potency order: DIDS > DPC > niflumic acid) [1]. DPC also inhibits CFTR ATPase activity and blocks chloride-bicarbonate exchange . Against ClC-2 channels expressed in Xenopus oocytes, DPC shows potency comparable to 9-anthracenecarboxylic acid (9-AC), with a potency order of NPPB > DPC = 9-AC [2]. Fenamic acid at 2.5 mM applied for 3 hours inhibits Cl⁻ transport and blocks ³⁶Cl⁻ uptake and efflux in endothelial cells [3]. The unsubstituted scaffold provides a defined baseline for structure-activity studies of fenamate ion channel modulators, without the confounding receptor activities introduced by substituents.

chloride channel electrophysiology ClC-2 CFTR ion transport

Unique Solid-State Polymorphism: Rare Acid–Acid Catemer Motif Distinct from All Fenamic Acids

The polymorphism of 4-phenylamino-benzoic acids (4-PABAs) was systematically investigated for the first time in 2023. Among eight synthesized 4-PABA analogs varying in substitution position and pattern, all solvent-free crystal structures were based on the conventional acid–acid dimer motif, except for compound 2, which uniquely exhibited a rarely observed acid–acid catemer motif in its crystal structure [1]. This observation is in dramatic contrast to the polymorphism of fenamic acids (e.g., mefenamic acid, flufenamic acid, tolfenamic acid), which display extensive conformational polymorphism driven by substituent effects [1]. The study further demonstrated that neither conformational flexibility nor substitution alone, nor their combination, leads to polymorphism in 4-PABAs, highlighting a fundamentally distinct solid-state behavior from fenamic acids [1]. Two solvates were also identified (with pyridine and dichloromethane), and thermal properties were characterized by differential scanning calorimetry and thermogravimetric analysis [1].

solid-state chemistry polymorphism crystal engineering pharmaceutical materials

Optimal Research and Industrial Deployment Scenarios for 4-(Phenylamino)benzoic Acid Based on Quantitative Differentiation Evidence


Negative Control or Low-Potency Reference in COX-2 Inhibition Assays

When screening novel anti-inflammatory candidates, 4-(phenylamino)benzoic acid's minimal COX-2 inhibitory potency (IC₅₀ > 100 μM) makes it an ideal negative control or low-potency reference compound. Unlike mefenamic acid (IC₅₀ = 3 μM), it will not confound assay readouts, allowing unambiguous attribution of inhibitory activity to test compounds [Section 3, Evidence Item 1]. This is particularly valuable in academic and industrial drug discovery programs seeking to validate COX-2 assay sensitivity and specificity.

Low-Toxicity Scaffold Control in Mitochondrial Hepatotoxicity Mechanistic Studies

Given its reduced mitochondrial swelling and absence of uncoupling effects at 50–200 μM compared to mefenamic, flufenamic, meclofenamic, and tolfenamic acids, N-phenylanthranilic acid (NPA) serves as a low-toxicity scaffold control in mechanistic studies of NSAID-induced hepatotoxicity. This allows toxicology researchers to dissect the mitochondrial liabilities conferred by specific substituents without interference from scaffold-intrinsic toxicity [Section 3, Evidence Item 3].

Model Papillotoxin for Renal Injury Biomarker Validation

The demonstrated nephrotoxicity equivalence between NPAA and MFA—with both inducing dose-related renal papillary necrosis and elevating urinary phospholipids and uronic acid—positions NPAA as a validated positive control for biomarker discovery and validation studies in analgesic nephropathy. Its well-characterized pharmacokinetic profile (plasma t₁/₂ ≈10.2 h, tissue t₁/₂ ≥50–90 h) supports its use in toxicokinetic-pharmacodynamic modeling of renal injury progression [Section 3, Evidence Item 4].

Reference Chloride Channel Blocker for Electrophysiology Protocol Standardization

DPC's established potency ranking across multiple chloride channel subtypes (DIDS > DPC > niflumic acid; NPPB > DPC = 9-AC) makes it an essential reference compound for standardizing electrophysiology protocols. Laboratories studying ClC-2, CFTR, or volume-regulated chloride currents can use DPC as a calibration standard to ensure inter-experimental reproducibility and cross-laboratory comparability of channel blockade data [Section 3, Evidence Item 5].

Unique Crystal Engineering Template Featuring Rare Acid–Acid Catemer Motif

The first-time observation of an acid–acid catemer motif in 4-(phenylamino)benzoic acid—in dramatic contrast to the conventional acid–acid dimer motif ubiquitous among fenamic acids—establishes this compound as a unique template for crystal engineering studies. Solid-state chemists investigating non-dimer hydrogen-bonding networks, solvatomorphism, or structure-property relationships in pharmaceutical materials can use this compound to explore packing architectures inaccessible to conventional fenamates [Section 3, Evidence Item 6].

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